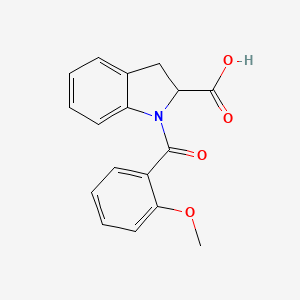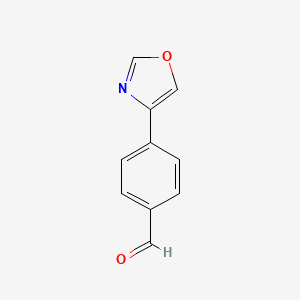
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of L-proline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with 3-cyanobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the proline and the cyanophenyl group. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyanophenyl group can interact with active sites of enzymes, while the proline moiety can enhance binding affinity and specificity. The exact molecular targets and pathways involved would vary depending on the specific context of its use.
類似化合物との比較
Similar Compounds
N-(4-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the para position.
N-(2-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the ortho position.
N-(3-Cyanophenyl)-D-proline: Enantiomer of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and binding properties. The L-proline moiety also imparts specific stereochemical properties that can be crucial in biological interactions and synthetic applications.
特性
CAS番号 |
308108-11-4 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
(2S)-1-(3-cyanophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-6-2-5-11(14)12(15)16/h1,3-4,7,11H,2,5-6H2,(H,15,16)/t11-/m0/s1 |
InChIキー |
GUPLOEBMJRWMEE-NSHDSACASA-N |
SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
異性体SMILES |
C1C[C@H](N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
正規SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)



![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate](/img/structure/B1499111.png)


![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1499125.png)

![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)




